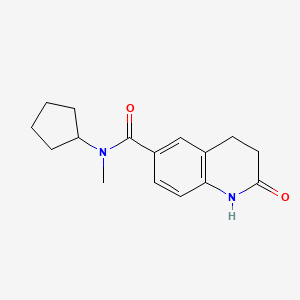
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as CP-690,550 or Tofacitinib, is a small molecule that has been developed as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors, and therefore, JAK inhibitors have emerged as a promising class of drugs for the treatment of various autoimmune diseases and cancer.
Wirkmechanismus
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide exerts its pharmacological effects by selectively inhibiting JAKs, thereby preventing the activation of downstream signaling pathways that are involved in inflammation and immune responses. By blocking the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can reduce the symptoms of autoimmune diseases and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have a potent and selective inhibitory effect on JAKs, with minimal off-target effects on other kinases. It has also been demonstrated to have good oral bioavailability and a favorable pharmacokinetic profile. In clinical trials, N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to be effective in reducing disease activity and improving quality of life in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages as a research tool, including its high potency and selectivity for JAKs, as well as its ability to inhibit multiple JAK isoforms. However, its use in experiments may be limited by its cost and availability, as well as its potential toxicity and side effects.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Investigation of its potential as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus.
2. Development of more selective JAK inhibitors that target specific JAK isoforms, to minimize off-target effects.
3. Study of the long-term safety and efficacy of N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in clinical trials, to assess its potential as a chronic therapy for autoimmune diseases.
4. Exploration of novel drug delivery systems, such as nanoparticles or liposomes, to improve the pharmacokinetics and bioavailability of N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
5. Investigation of the role of JAKs in cancer biology, and the potential of JAK inhibitors like N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide as anti-cancer agents.
Synthesemethoden
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-amino-5-methylcyclopentanone with an aryl ketone, followed by the cyclization of the resulting Schiff base with a carboxylic acid anhydride. The final product is obtained after several purification steps, including crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties, particularly in the treatment of leukemia and lymphoma.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(13-4-2-3-5-13)16(20)12-6-8-14-11(10-12)7-9-15(19)17-14/h6,8,10,13H,2-5,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBDFOXSHMLSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

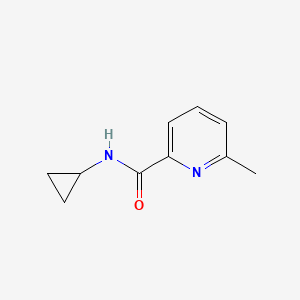
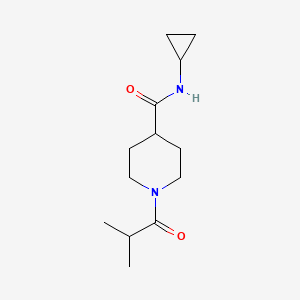
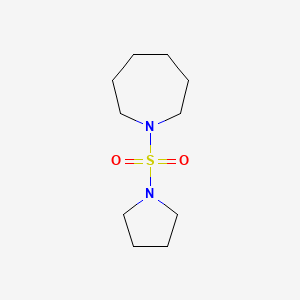
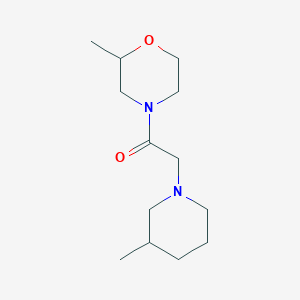
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
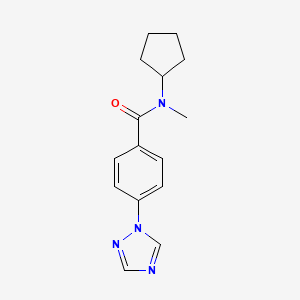
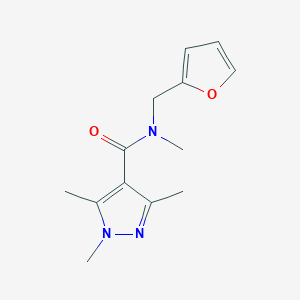
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)



![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)